1-Pentanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-(2-hydroxyethyl)-
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Overview
Description
1-Pentanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-(2-hydroxyethyl)- is a fluorinated sulfonamide compound with the molecular formula C9H10F11NO3S and a molecular weight of 421.23 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-(2-hydroxyethyl)- typically involves the reaction of a fluorinated alkyl sulfonyl chloride with an appropriate amine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme can be represented as follows:
[ \text{R-SO}_2\text{Cl} + \text{R’}\text{NH}_2 \rightarrow \text{R-SO}_2\text{NHR’} + \text{HCl} ]
In this case, R represents the fluorinated alkyl group, and R’ represents the ethyl and hydroxyethyl groups .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the attainment of high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-Pentanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-(2-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the fluorinated carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
1-Pentanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-(2-hydroxyethyl)- has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-Pentanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-(2-hydroxyethyl)- involves interactions with molecular targets such as enzymes and receptors. The fluorinated groups enhance the compound’s binding affinity and specificity, leading to potent biological effects. The pathways involved may include inhibition of enzyme activities or modulation of receptor functions .
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-(2-hydroxyethyl)-1-pentanesulfonamide: A closely related compound with similar structural features and properties.
N-Ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-1-butanesulfonamide: Another fluorinated sulfonamide with a shorter alkyl chain.
Uniqueness
1-Pentanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-(2-hydroxyethyl)- stands out due to its high degree of fluorination, which imparts unique chemical stability, lipophilicity, and biological activity. These properties make it particularly valuable in applications requiring high-performance materials and specific biological interactions .
Biological Activity
1-Pentanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-(2-hydroxyethyl)- (CAS Number: 68555-72-6) is a fluorinated sulfonamide compound with potential biological applications and environmental implications. Its unique structure features a perfluorinated alkyl chain that contributes to its chemical stability and bioactivity. This article explores the biological activity of this compound through various studies and data.
Toxicity and Environmental Impact
Research indicates that compounds similar to 1-pentanesulfonamide exhibit significant persistence in the environment due to their fluorinated nature. For instance:
- Stability : The compound is resistant to metabolic degradation and environmental breakdown processes. This stability raises concerns regarding its accumulation in biological systems and ecosystems .
- Toxicological Studies : Preliminary studies suggest potential toxicity to aquatic organisms. The environmental persistence of perfluorinated compounds can lead to bioaccumulation and biomagnification in food webs .
Interaction with Biological Systems
The biological activity of 1-pentanesulfonamide is influenced by its structural characteristics:
- Cellular Uptake : The hydrophilic hydroxyethyl group may facilitate cellular uptake in certain biological systems. However, the overall hydrophobic nature due to the perfluorinated chain could limit its bioavailability .
- Potential Pharmacological Uses : Some studies suggest that sulfonamides can exhibit antimicrobial properties. However, specific data on the antimicrobial efficacy of this compound remains limited .
Study on Fluorinated Compounds
A study investigating the environmental fate of fluorinated compounds highlighted that substances like 1-pentanesulfonamide could contribute to the formation of perfluorinated acids through atmospheric transformations . This raises concerns about indirect effects on human health and wildlife.
Toxicity Assessment in Aquatic Species
Research conducted on similar fluorinated sulfonamides revealed acute toxicity in various aquatic species. The findings suggested that even low concentrations could disrupt endocrine functions in fish . While direct studies on 1-pentanesulfonamide are scarce, its structural similarity to known toxicants warrants caution.
Data Table
Property | Value |
---|---|
Molecular Formula | C₉H₁₀F₁₁NO₃S |
Molar Mass | 421.230 g/mol |
CAS Registry Number | 68555-72-6 |
IUPAC Name | N-ethyl-1,1,2,...undecafluoro-N-(2-hydroxyethyl)-pentane-1-sulfonamide |
Toxicity Potential | High (based on structural analogs) |
Environmental Persistence | High |
Properties
CAS No. |
68555-72-6 |
---|---|
Molecular Formula |
C9H10F11NO3S C5F11SO2N(C2H5)CH2CH2OH |
Molecular Weight |
421.23 g/mol |
IUPAC Name |
N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-(2-hydroxyethyl)pentane-1-sulfonamide |
InChI |
InChI=1S/C9H10F11NO3S/c1-2-21(3-4-22)25(23,24)9(19,20)7(14,15)5(10,11)6(12,13)8(16,17)18/h22H,2-4H2,1H3 |
InChI Key |
GBPAQIZWHVCENQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)S(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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